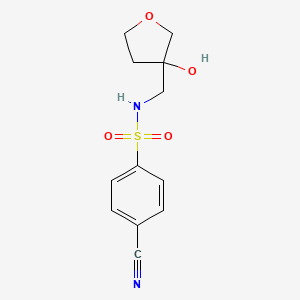

4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

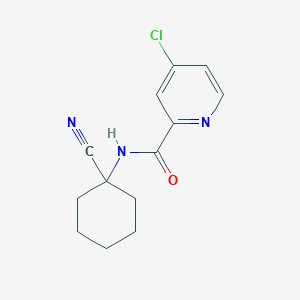

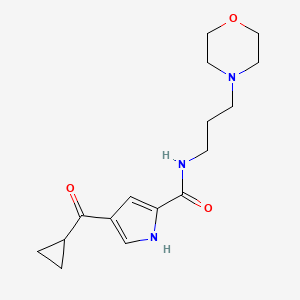

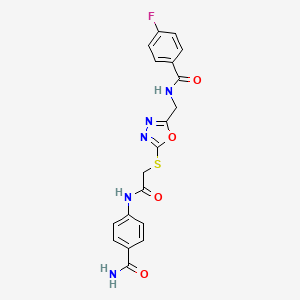

The compound “4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a cyano group (-CN), a hydroxytetrahydrofuran group, a benzenesulfonamide group, and a methyl group. These functional groups suggest that this compound may have interesting chemical properties .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of reactions. For example, cyanoacetohydrazides are used as precursors in reactions leading to the construction of heterocycles .Mécanisme D'action

Target of Action

It’s worth noting that sulfonamides, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These targets play crucial roles in various biological processes, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Mode of Action

Sulfonamides generally work by inhibiting the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid, a vital component for bacterial growth . By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth .

Biochemical Pathways

As mentioned earlier, sulfonamides typically interfere with the folic acid synthesis pathway in bacteria, leading to their inability to grow and reproduce . The downstream effects of this inhibition can include the death of the bacteria or the prevention of infection spread.

Result of Action

The general result of sulfonamide action is the inhibition of bacterial growth, which can lead to the resolution of bacterial infections .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide in lab experiments include its high selectivity for T-type calcium channels, its potent and long-lasting effects, and its ability to cross the blood-brain barrier. The limitations of using this compound in lab experiments include its high cost and limited availability.

Orientations Futures

There are several future directions for the study of 4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as migraine and Parkinson's disease. Another direction is to explore its potential use in the treatment of cardiac arrhythmias, such as ventricular tachycardia and ventricular fibrillation. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for its various therapeutic applications.

Méthodes De Synthèse

The synthesis of 4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide involves the reaction of 4-cyano-N-(2,2-dimethylpropyl)benzenesulfonamide with 3-hydroxytetrahydrofuran in the presence of a Lewis acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to give the desired product with high yield and purity.

Applications De Recherche Scientifique

4-cyano-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain, respectively. It has also been investigated for its potential use in the treatment of hypertension and atrial fibrillation.

Propriétés

IUPAC Name |

4-cyano-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c13-7-10-1-3-11(4-2-10)19(16,17)14-8-12(15)5-6-18-9-12/h1-4,14-15H,5-6,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWIUJWQKRQDKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorobenzyl)-8-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2854192.png)

![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)

![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)